2-(2-Aminophenoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91569-24-3 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H,13H2 |
InChI Key |
XYUXUJSTFGWTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2O |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 2 Aminophenoxy Phenol
Reactivity of the Amino Group in 2-(2-Aminophenoxy)phenol
The amino group, being a primary amine, is a key site for several important organic reactions. nih.gov Its nucleophilic nature allows it to readily react with electrophiles.
Condensation Reactions, including Schiff Base Formation
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). researchgate.netresearchgate.net This reaction is fundamental in the synthesis of various organic ligands and their metal complexes. researchgate.net For instance, the condensation of aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine (B128534) in refluxing ethanol (B145695) provides an efficient route to novel Schiff bases. nih.govrsc.org The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. nih.gov
These Schiff bases derived from aminophenols are significant due to their ability to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net
Table 1: Examples of Condensation Reactions for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 2-Aminophenol (B121084) | Various Carbonyl Compounds | Schiff Base | researchgate.netresearchgate.net |
| Aminophenol derivatives | 2-substituted 1,3-bis(dimethylamino)-trimethinium salts | Schiff Base | nih.govrsc.org |
Amidation and Acylation Reactions
The amino group of this compound can be acylated to form amides. This reaction typically involves reacting the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640). lumenlearning.com For example, the acylation of the amino group with 4-chloroacetyl chloride is a key step in the synthesis of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide. Amides can also be formed through the direct reaction of a carboxylic acid with an amine, though this often requires more severe conditions. libretexts.org Various catalysts, such as boron-based catalysts, can facilitate direct amidation under milder conditions. organic-chemistry.org
The resulting amides can undergo further reactions, such as hydrolysis back to the carboxylic acid and amine, or reduction to form the corresponding amine. libretexts.orgsavemyexams.com
Oxidative Coupling and Aerobic Oxidation Reactions
The amino group, in conjunction with the phenolic hydroxyl group, makes this compound susceptible to oxidative reactions. Aerobic oxidation of 2-aminophenol derivatives can lead to the formation of phenoxazinone structures. rsc.orgiitkgp.ac.in This transformation is catalyzed by various metal complexes, including those of copper and cobalt. rsc.orgiitkgp.ac.innih.gov For instance, mononuclear copper(II) complexes can effectively catalyze the aerial oxidation of 2-aminophenol to 2-amino-phenoxazine-3-one. rsc.orgiitkgp.ac.in The mechanism is believed to involve the formation of a "Cu(I)–(substrate radical)" species which then activates molecular oxygen. rsc.orgiitkgp.ac.in
Cobalt-catalyzed aerobic oxidative cyclization of 2-aminophenols with isonitriles has also been reported to produce 2-aminobenzoxazoles. nih.gov Studies suggest this oxidation can proceed through a ligand-based radical intermediate. chemrxiv.org Furthermore, the oxidative coupling of phenols is a known reaction that can form C-C or C-O bonds, often catalyzed by transition metals. wikipedia.org
Reactivity of the Phenolic Hydroxyl Group in this compound
The two phenolic hydroxyl groups in this compound are also sites of significant reactivity. They can undergo reactions typical of phenols, such as etherification, esterification, and electrophilic aromatic substitution. wikipedia.org
Etherification and Esterification Reactions
The hydroxyl groups can be converted into ethers through etherification reactions. This can be achieved through various methods, including the Williamson ether synthesis or reactions with alcohols under specific catalytic conditions. For example, the synthesis of angular phenoxazine (B87303) ethers has been accomplished through metal-catalyzed cross-coupling reactions involving phenols. nih.gov A process for making aromatic diamines involves the reaction of a potassium salt of an aminophenol with a bromoaniline in the presence of a copper catalyst, which involves an etherification step. google.com The etherification of ethylene (B1197577) glycol with 2-chloronitrobenzene is a step in the production of 1,2-bis-(2-aminophenoxy)-ethane. google.com
Similarly, esterification can occur by reacting the phenolic hydroxyl groups with carboxylic acids or their derivatives. researchgate.net
Electrophilic Aromatic Substitution on the Phenol (B47542) Ring System
The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. libretexts.orggoogle.com This makes the aromatic rings of this compound highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. wikipedia.org The electron-donating nature of the hydroxyl group increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles compared to benzene itself. libretexts.orggoogle.com
The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. minia.edu.eguomustansiriyah.edu.iq Due to the high reactivity of phenols, these substitutions can often occur under milder conditions than those required for benzene. wikipedia.orglibretexts.org For example, the nitration of phenol can be achieved with dilute nitric acid without the need for a strong acid catalyst. google.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-aminophenol |
| 4-aminophenol (B1666318) |
| 2-amino-phenoxazine-3-one |
| 2-aminobenzoxazoles |
| 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide |
| 4-chloroacetyl chloride |
| 1,2-bis-(2-aminophenoxy)-ethane |
| 2-chloronitrobenzene |
| Ethylene glycol |
| Benzene |
| 1, 4-di-(4-fluoro-2-aminophenoxy) butane |
| Salicylaldehyde |
| Triethylamine |
| 1,3-bis(dimethylamino)-trimethinium salts |
| Phenoxazinone |
Radical Scavenging Mechanisms and Related Reactivity
The antioxidant potential of phenolic compounds is intrinsically linked to their ability to scavenge free radicals. For this compound, this activity is governed by the presence of its hydroxyl and amino groups, which can participate in radical-quenching reactions. The principal mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.netscirp.org
The HAT mechanism involves the direct donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, a process whose feasibility is largely determined by the O-H bond dissociation enthalpy (BDE). researchgate.netscirp.org A lower BDE facilitates easier hydrogen donation, thereby enhancing antioxidant activity. researchgate.net In the case of this compound, the presence of an electron-donating amino group is expected to stabilize the resulting phenoxyl radical, which in turn lowers the BDE of the parent molecule's O-H bond. scirp.orgnih.gov Studies on simpler aminophenols show that the formation of a phenoxyl radical can result in significant spin density being located on the nitrogen atom, further contributing to its stability. nih.gov
The SET-PT mechanism is a two-step process initiated by the transfer of an electron from the antioxidant molecule to the radical, forming a radical cation. scirp.org This is followed by the transfer of a proton to the surrounding medium. The SPLET mechanism also involves two steps, but in the reverse order: the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the radical. scirp.org The predominant mechanism is highly dependent on factors such as the solvent polarity and the nature of the free radical. researchgate.net
| Mechanism | Description | Key Influencing Factors |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant (ArOH) directly to a radical (R•), neutralizing the radical and forming a stable antioxidant radical (ArO•). researchgate.net | Bond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net |
| Single-Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant first transfers an electron to the radical, forming a radical cation (ArOH•+), which then deprotonates. scirp.org | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). scirp.org |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton to form an anion (ArO−), which then transfers an electron to the radical. scirp.org | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). scirp.org |
Intramolecular Interactions and Their Influence on this compound Reactivity and Stability
For this compound, several intramolecular hydrogen bonds are possible:
Between the hydrogen of the amino group (-NH2) and the oxygen of the adjacent ether linkage.
Between the hydrogen of a hydroxyl group (-OH) and the nitrogen of the amino group.
Between the hydrogen of a hydroxyl group and the oxygen of the ether linkage.
These interactions can have a dual effect on reactivity. On one hand, they can stabilize the parent molecule, which may increase the energy required to break bonds, such as the O–H bond, thereby potentially decreasing radical scavenging activity via the HAT mechanism. nist.gov On the other hand, stabilization of the phenoxyl radical formed after hydrogen donation can lower the O–H bond dissociation enthalpy, enhancing reactivity. nist.gov The net effect depends on the relative stabilization of the parent molecule versus the resulting radical. In related compounds like 1,2-bis(2-aminophenoxy)ethane, close contacts between amine groups and oxygen atoms of neighboring molecules, as well as weak C—H⋯O interactions, have been observed, highlighting the propensity of this structural motif to engage in hydrogen bonding. researchgate.net
| Potential Interaction | Interacting Groups | Potential Influence on Reactivity and Stability |
|---|---|---|
| Hydrogen Bond | Amino (-NH₂) and Ether Oxygen (-O-) | Increases molecular stability; may alter the electron density and basicity of the amino group. |
| Hydrogen Bond | Hydroxyl (-OH) and Amino Nitrogen (-N-) | Stabilizes the ground state, potentially increasing the O-H BDE. Stabilizes the subsequent phenoxyl radical, potentially decreasing the O-H BDE. nist.gov |
| Hydrogen Bond | Hydroxyl (-OH) and Ether Oxygen (-O-) | Can influence the acidity of the hydroxyl proton and the conformation of the molecule. |
Mechanistic Investigations of Key Reactions Involving this compound, including Kinetic Studies
While specific kinetic studies on this compound are not extensively documented, mechanistic investigations of its core structural component, 2-aminophenol, provide significant insights into its likely reaction pathways, particularly for oxidation reactions. The aerobic oxidation of 2-aminophenol is a key reaction, often catalyzed by metal complexes, that leads to the formation of 2-aminophenoxazine-3-one (APX). rsc.orgiitkgp.ac.in This process mimics the activity of the enzyme phenoxazinone synthase. rsc.orgiitkgp.ac.in
Kinetic studies on the copper-catalyzed oxidation of 2-aminophenol suggest a mechanism involving the formation of a complex-substrate adduct. rsc.orgiitkgp.ac.in Within this adduct, an intramolecular charge distribution, or valence tautomerism, leads to the generation of a "Cu(I)–(substrate radical)" species. rsc.orgiitkgp.ac.in This radical intermediate is believed to be crucial for the activation of dioxygen, which drives the oxidative cyclization. rsc.orgiitkgp.ac.in
A separate kinetic and mechanistic study on the oxidation of 2-aminophenol by hexacyanoferrate(III) in an aqueous alkaline medium also resulted in the formation of 2-aminophenoxazin-3-one. scielo.org.mx The reaction rates were studied at various temperatures, allowing for the determination of activation parameters. scielo.org.mx Such studies are fundamental to understanding how reaction conditions influence the speed and outcome of the transformation. Given its structure, this compound could undergo similar oxidative coupling reactions, potentially leading to more complex heterocyclic structures.
| Parameter | Value |
|---|---|
| Observed Rate Constant (kobs) | 11.7 x 10-5 min-1 |
| Activation Energy (Ea) | 8.24 kcal/mol |
| Enthalpy of Activation (ΔH#) | 7.63 kcal/mol |
| Entropy of Activation (ΔS#) | -31.5 e.u. |
| Pre-exponential Factor (A) | 23.7 L mol-1 s-1 |
| Free Energy of Activation (ΔF#) | 17.2 kcal/mol |
Note: The data in this table pertains to the oxidation of 2-aminophenol and serves as a model for the types of kinetic investigations applicable to this compound.
Derivatives and Analogues of 2 2 Aminophenoxy Phenol: Synthesis and Structure Property Relationships
Synthesis of Substituted 2-(2-Aminophenoxy)phenol Derivatives
The aromatic core of this compound provides a canvas for various substitution reactions, enabling the introduction of a wide array of functional groups that can significantly influence the molecule's electronic properties, solubility, and reactivity.
Aromatic Ring Substitutions (e.g., halogenation, alkylation)
The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, a class of reactions that includes halogenation and alkylation. The inherent reactivity of the phenol (B47542) ring, activated by the hydroxyl group, generally directs incoming electrophiles to the ortho and para positions. wikipedia.org
Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic rings can be achieved through various methods. Phenols are highly reactive towards electrophilic aromatic substitution and can undergo halogenation even without a Lewis acid catalyst. wikipedia.org For instance, the synthesis of halogenated derivatives can be approached by using a halogenated precursor, such as in the synthesis of 4-(4-Chloro-2-aminophenoxy)phenol, which is derived from the catalytic hydrogenation of 4-(4-Chloro-2-nitrophenoxy)phenol. vulcanchem.com This nitro precursor is synthesized via the nitration of 4-chlorophenol (B41353) followed by etherification with phenol. aablocks.com Direct halogenation of the this compound molecule itself would likely lead to polysubstitution due to the activating nature of both the hydroxyl and amino groups.
Alkylation: Friedel-Crafts alkylation of phenols can often proceed without a catalyst, using alkyl halides, alkenes, or ketones as alkylating agents. wikipedia.org Selective alkylation of aminophenols can be challenging due to the presence of two nucleophilic sites (the amino and hydroxyl groups). However, selective O-alkylation or N-alkylation can be achieved by employing protective group strategies or by carefully controlling reaction conditions. researchgate.net For example, selective O-alkylation of aminophenols has been accomplished by first protecting the amino group via imine formation with benzaldehyde (B42025), followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine. researchgate.net
| Substitution Type | Reagents and Conditions | Product Type | Key Findings |
| Halogenation | Nitration of a chlorophenol followed by etherification and reduction. vulcanchem.comaablocks.com | Chloro-substituted this compound | The position of the halogen can be controlled by starting with a pre-halogenated precursor. |
| Alkylation | Protection of the amino group, followed by alkylation and deprotection. researchgate.net | O-alkylated this compound derivatives | Selective alkylation can be achieved through the use of protecting groups. |
Modifications of the Phenoxy Ether Linkage
The diaryl ether linkage is a defining feature of the this compound structure. While its initial formation is a key synthetic step, modifications to the existing ether bond are less common but can be achieved under specific conditions.
The synthesis of diaryl ethers can be accomplished through methods like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol. researchgate.net This reaction is fundamental to constructing the core structure of many this compound derivatives.
Functionalization at the Amino Group
The primary amino group in this compound is a highly reactive site, readily participating in a variety of chemical transformations to yield a wide range of derivatives with diverse applications.
Formation of Schiff Bases and Related Imines
One of the most common reactions involving the amino group is its condensation with aldehydes or ketones to form Schiff bases, which contain a C=N imine functionality. Current time information in Bangalore, IN. These reactions are typically carried out by refluxing the aminophenol with the carbonyl compound in a suitable solvent, such as ethanol (B145695).
The synthesis of Schiff bases from 2-aminophenol (B121084) and substituted benzaldehydes has been extensively studied. Current time information in Bangalore, IN. The electronic nature of the substituents on the benzaldehyde can influence the properties of the resulting Schiff base. For example, compounds with electron-donating groups have shown different biological activities compared to those with electron-withdrawing groups. Current time information in Bangalore, IN.
| Aldehyde/Ketone Reactant | Reaction Conditions | Product | Key Findings |
| Substituted Benzaldehydes | Reflux in ethanol | Substituted benzaldehyde Schiff bases of 2-aminophenol | The electronic properties of the substituent on the aldehyde affect the properties of the Schiff base. Current time information in Bangalore, IN. |
| o-Anisaldehyde | Reflux | Schiff base of 2-aminophenol and o-anisaldehyde | The resulting Schiff base can act as a ligand for metal complexes. |
Synthesis of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, with its proximate amino and hydroxyl groups, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
Benzoxazoles: The condensation of 2-aminophenols with various reagents such as aldehydes, carboxylic acids, or β-diketones is a common method for synthesizing benzoxazoles. sapub.orgptfarm.plgordon.edu For example, the cyclization of 2-aminophenols with β-diketones can be catalyzed by a combination of a Brønsted acid and copper iodide, tolerating a range of substituents on the aminophenol. ptfarm.pl Another approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid to yield 2-aminobenzoxazoles. nih.gov
Quinoxalines: Quinoxaline (B1680401) derivatives can be synthesized from o-phenylenediamines. By analogy, a derivative of this compound with an additional amino group ortho to the existing one could serve as a precursor for quinoxaline synthesis. The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is a common route to quinoxalines. sapub.org For instance, 6-(4-aminophenoxy)quinoxaline-2,3(1H,4H)-dione has been synthesized from p-aminophenol in a multi-step process involving O-arylation and subsequent cyclization. nih.gov
Phenazines: The synthesis of phenazines can be achieved from o-phenylenediamines. A di-amino derivative of this compound could potentially be used to synthesize phenazine-containing structures. For example, a tetra-phenol π-extended dihydrophenazine has been synthesized and utilized as an organo-photocatalyst. rsc.org
| Heterocycle | Reactants | Catalyst/Conditions | Key Findings |
| Benzoxazoles | 2-Aminophenols and β-diketones | Brønsted acid and CuI | Tolerates various substituents on the aminophenol. ptfarm.pl |
| 2-Aminobenzoxazoles | 2-Aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide | Lewis acid | Provides good to excellent yields. nih.gov |
| Quinoxalinediones | p-Aminophenol (multi-step) | O-arylation followed by reduction and cyclization with oxalic acid. nih.gov | Demonstrates the use of aminophenoxy precursors for complex heterocycles. |
Functionalization at the Hydroxyl Group
The phenolic hydroxyl group of this compound is another key site for chemical modification, allowing for the formation of ethers and esters, which can alter the compound's solubility, reactivity, and biological interactions.
O-Alkylation (Etherification): The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. byjus.comwikipedia.org In the context of this compound, the hydroxyl group can be deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. gordon.edubyjus.com This nucleophilic phenoxide can then react with an alkyl halide (e.g., ethyl bromide) or other alkylating agents to form an ether. Selective O-alkylation of aminophenols can be achieved in the presence of the amino group by careful selection of reagents and conditions. researchgate.netthieme-connect.de For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate involves the alkylation of p-nitrophenol with ethyl bromoacetate, followed by reduction of the nitro group. mdpi.com
O-Acylation (Esterification): Phenols generally react slowly with carboxylic acids, so the use of more reactive acylating agents like acyl chlorides or acid anhydrides is preferred for ester synthesis. chemguide.co.uklibretexts.org The reaction of a phenol with an acyl chloride, such as ethanoyl chloride, typically proceeds at room temperature to form a phenyl ester and hydrogen chloride. libretexts.org The reactivity can be enhanced by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uk This approach is applicable to the hydroxyl group of this compound for the synthesis of its ester derivatives.
| Functionalization | Reagents | General Conditions | Product Type |
| O-Alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | Typically heated in a suitable solvent. gordon.edubyjus.com | Ether |
| O-Acylation | Acyl chloride or Acid anhydride (B1165640) | Often at room temperature or with gentle heating; can be base-catalyzed. chemguide.co.uklibretexts.org | Ester |
Advanced Structure-Property Relationship Studies of this compound Derivatives (focusing on electronic and molecular structural aspects)
The structural and electronic properties of this compound derivatives are intrinsically linked to their chemical behavior and potential applications. The core structure, featuring two phenyl rings connected by an ether linkage, with amino and hydroxyl groups in an ortho configuration on respective rings, provides a versatile scaffold for modification. The flexible ether linkage allows for various molecular conformations, which can significantly influence the molecule's interaction with its environment.
The electronic landscape of these derivatives is largely dictated by the interplay of the electron-donating amino (-NH2) and hydroxyl (-OH) groups, the ether oxygen, and any additional substituents on the aromatic rings. The ortho positioning of the amino group relative to the phenoxy bridge introduces specific steric and electronic effects that govern its reactivity. vulcanchem.com For instance, in analogues like 2-(2-aminophenoxy)benzoic acid, the presence of an additional oxygen atom in the phenoxy group enhances hydrogen-bonding capabilities and solubility in polar solvents when compared to structures lacking this feature. vulcanchem.com The introduction of a carboxylic acid group imparts acidity and allows for zwitterionic behavior under certain pH conditions. vulcanchem.com
Advanced computational and analytical techniques are pivotal in elucidating these structure-property relationships.
Density Functional Theory (DFT) Calculations: DFT is employed to investigate the electronic and molecular structure at a quantum level. mdpi.com Natural population analysis, a DFT-based method, can reveal the distribution of electron charge across the molecule. For example, in ethyl-2-(4-aminophenoxy) acetate, DFT calculations showed that oxygen and nitrogen atoms are highly electronegative, with the carbonyl carbon being the most electropositive site. mdpi.com Such calculations also help in assigning experimental UV/Vis spectra, where electronic transitions, like HOMO→LUMO, can be identified. mdpi.com
Hirshfeld Surface Analysis: This method is used to analyze and visualize intermolecular interactions within a crystal. For derivatives of aminophenoxy compounds, Hirshfeld analysis has highlighted the major contribution of H···H, H···C, and O···H interactions to the molecular packing, which is crucial for understanding the solid-state properties of the material. mdpi.com
The strategic placement of different functional groups allows for the fine-tuning of the molecule's properties. Substituting a fluorine atom, for example, can enhance metabolic stability and binding affinity to biological targets due to fluorine's high electronegativity. Conversely, bulkier groups can introduce steric hindrance that affects reactivity and molecular recognition. vulcanchem.com
The table below summarizes the influence of various substituents on the properties of this compound-type structures based on findings from related analogues.
| Substituent/Modification | Effect on Electronic Properties | Effect on Molecular Structure & Interactions | Analytical Method |
| Carboxylic Acid Group | Introduces acidity; enables zwitterionic character. vulcanchem.com | Increases hydrogen-bonding capability and polarity. vulcanchem.com | N/A |
| Fluorine Atom | Enhances metabolic stability and binding affinity through electronegativity. | Minimal steric impact but alters electrostatic potential. | N/A |
| Nitro or Cyano Groups | Act as electron-withdrawing groups, influencing the activity profile in certain biological contexts. nih.gov | Affects the overall charge distribution and potential for dipole-dipole interactions. nih.gov | Molecular Docking nih.gov |
| Alkyl/Aryl Groups | Can be electron-donating (alkyl) or influence π-stacking (aryl), modulating electronic properties. | Increases steric bulk, influencing binding pocket fit and conformation. | N/A |
| Ether Linkage Oxygen | Enhances hydrogen-bonding capabilities compared to analogues without the ether bridge. vulcanchem.com | Contributes to the flexibility of the molecular backbone. vulcanchem.comresearchgate.net | X-ray Crystallography researchgate.net |
Rational Design Principles for Tailored this compound Analogues
The rational design of this compound analogues involves making deliberate and informed modifications to the core structure to achieve desired functionalities. This approach moves beyond trial-and-error synthesis, leveraging an understanding of structure-activity relationships (SAR) to create molecules with tailored properties for specific applications, from materials science to medicinal chemistry. researchgate.net
Key principles guiding the rational design of these analogues include:
Pharmacophore-Based Design: This strategy focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For instance, in the development of androgen receptor antagonists based on a benzoyl amino phenoxy phenol scaffold, pharmacophore studies revealed that nitro- or cyano-substituted anilide groups were critical for the activity profile. nih.gov This knowledge allows for the design of new derivatives with potentially enhanced potency.
Structure-Based Computational Modeling: Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein's active site. nih.gov By simulating these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active. Studies have shown a good correlation between predicted binding scores (e.g., glide scores) and experimentally determined biological activity (e.g., IC50 values), validating this approach for designing new agents. nih.gov
Targeted Physicochemical Property Modulation: Design efforts often focus on optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, introducing specific functional groups can alter key physicochemical characteristics. The ether linkage in the this compound backbone enhances solubility in polar solvents. vulcanchem.com In other cases, fluorination is a common strategy to improve metabolic stability.
Linker Optimization for Complex Architectures: In more complex molecular designs, such as Proteolysis Targeting Chimeras (PROTACs), the nature of the linker connecting different functional parts of the molecule is critical. nih.gov PROTACs based on related structures have shown that modifying the linker and the attachment point on the ligand can dramatically impact the potency and efficiency of the resulting molecule. nih.gov Docking studies can help identify more favorable exit vectors for linker attachment to optimize activity. nih.gov
Synthetic Accessibility: A crucial design principle is ensuring that the target molecule can be synthesized efficiently. The synthesis of this compound analogues often relies on established reactions like nucleophilic aromatic substitution, Ullmann coupling, or multi-step pathways involving amide coupling. vulcanchem.comnih.gov The design process must consider the feasibility and potential yield of these synthetic routes. vulcanchem.com
The following table outlines these rational design principles and their application in creating tailored analogues.
| Design Principle | Methodology | Desired Outcome | Example Application |
| Pharmacophore-Based Design | Identify key functional groups essential for activity. nih.gov | Enhanced potency and selectivity. | Designing androgen receptor antagonists with nitro- or cyano-substituted anilides. nih.gov |
| Structure-Based Modeling | Use molecular docking to predict binding affinity and orientation. nih.gov | Improved target binding and biological activity. | Screening and synthesizing benzoyl amino phenoxy phenol (BAPP) derivatives as anti-cancer agents. nih.gov |
| Physicochemical Modulation | Introduce groups to alter solubility, stability, etc. vulcanchem.com | Improved bioavailability and "drug-likeness". nih.gov | Fluorination to enhance metabolic stability. |
| Linker Optimization | Vary linker length, composition, and attachment points. nih.gov | Optimized potency and efficacy in multi-component molecules. | Developing potent IDO1-targeting PROTACs. nih.gov |
| Synthetic Strategy | Design molecules based on feasible and efficient reaction pathways. vulcanchem.comnih.gov | Scalable and cost-effective production of the target compound. | Using Ullmann coupling or nucleophilic substitution to create the ether linkage. vulcanchem.com |
Coordination Chemistry and Metal Complexes of 2 2 Aminophenoxy Phenol and Its Derivatives
Electronic Structure and Bonding in 2-(2-Aminophenoxy)phenol-Metal Complexes
The ligand this compound, often abbreviated as H₂[ONO] or similar notations, is a versatile tridentate chelating agent. Its coordination behavior is defined by the presence of two hydroxyl groups and one secondary amine group, which form an [O, N, O] donor set. Upon coordination to a metal center, the two phenolic protons are typically lost, resulting in a dianionic [ONO]²⁻ ligand that binds strongly to the metal ion. This chelation forms two stable five-membered rings, enhancing the thermodynamic stability of the resulting complex through the chelate effect.
The electronic structure and nature of the metal-ligand bonding in these complexes have been extensively studied using a combination of experimental techniques (e.g., X-ray crystallography, UV-Vis spectroscopy, IR spectroscopy) and computational methods, most notably Density Functional Theory (DFT).
Bonding Characteristics: The bonding in this compound-metal complexes is characterized by strong σ-donation from the deprotonated phenoxide oxygen atoms and the neutral amine nitrogen atom to the metal center.
Metal-Oxygen (M-O) Bonds: The M-O bonds are primarily covalent with significant ionic character. The bond lengths are typically short, reflecting the strong interaction between the hard phenoxide donors and various metal ions. For early transition metals in high oxidation states (e.g., V⁵⁺, Ti⁴⁺), these bonds are particularly robust.
Metal-Nitrogen (M-N) Bond: The M-N bond is a dative covalent bond. Its length is generally longer than the M-O bonds within the same complex, which is consistent with the neutral amine being a slightly weaker donor than the anionic phenoxide groups.
Computational Insights (DFT): DFT calculations provide a detailed picture of the molecular orbitals (MOs) and charge distribution. In a typical octahedral or square pyramidal complex, the highest occupied molecular orbital (HOMO) is often localized on the [ONO]²⁻ ligand, specifically on the p-orbitals of the phenoxide oxygen atoms and the phenyl rings. The lowest unoccupied molecular orbital (LUMO), conversely, is predominantly centered on the metal d-orbitals. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that influences the complex's reactivity, stability, and electronic absorption properties.
For instance, in vanadium(V) oxo complexes of the type [V(O)(ONO)L], where L is an ancillary ligand, the HOMO is composed mainly of ligand-based orbitals, while the LUMO is an antibonding orbital with significant V(d) character. This electronic arrangement is crucial for understanding the charge-transfer transitions observed in their UV-Vis spectra and their reactivity in catalytic processes.
The table below presents representative structural data for a generic early transition metal complex, illustrating typical bond parameters derived from crystallographic and computational studies.
| Parameter | Typical Value Range | Description |
|---|---|---|
| M-O (phenoxide) Bond Length | 1.80 - 2.05 Å | Reflects a strong covalent bond between the metal and the deprotonated oxygen atoms. Shorter bonds are observed for metals in higher oxidation states. |
| M-N (amine) Bond Length | 2.00 - 2.25 Å | Represents the dative bond from the neutral nitrogen donor. Typically longer than the M-O bonds. |
| O-M-O Bite Angle | 130° - 150° | The angle subtended by the two coordinating oxygen atoms at the metal center. Its value is constrained by the ligand backbone. |
| O-M-N Bite Angle | 75° - 85° | The angle within the five-membered chelate rings. Values close to 90° indicate low ring strain. |
| HOMO-LUMO Gap | 2.5 - 4.0 eV | Calculated energy difference that correlates with the kinetic stability and electronic properties of the complex. |
Catalytic Activity of this compound-Metal Complexes
Metal complexes derived from this compound and its substituted analogues have emerged as highly effective pre-catalysts for various chemical transformations, most notably the polymerization of olefins such as ethylene (B1197577) and propylene. The [ONO]²⁻ ligand framework provides a thermally robust and tunable platform that stabilizes the active metal center while allowing for substrate coordination and insertion.
The catalytic performance is profoundly influenced by several factors:
The Metal Center: Early transition metals like titanium, zirconium, and vanadium are commonly employed. Vanadium complexes, in particular, have shown exceptional activity for ethylene polymerization.
Ligand Substituents: The electronic and steric properties of the [ONO]²⁻ ligand can be systematically modified by introducing substituents onto the phenyl rings. Electron-withdrawing groups (e.g., -Cl, -CF₃) can increase the Lewis acidity of the metal center, often leading to higher catalytic activity. Bulky substituents (e.g., -tBu, -SiMe₃) can influence the stereochemistry of the complex and affect the properties of the resulting polymer, such as molecular weight and branching.
The Cocatalyst: Activation of these pre-catalysts typically requires a cocatalyst, which is an aluminum alkyl compound like methylaluminoxane (B55162) (MAO) or a combination of a borate (B1201080) activator with trialkylaluminum. The cocatalyst serves to alkylate the metal center and generate the catalytically active cationic species.
Ethylene Polymerization: Research findings have demonstrated that vanadium(V) complexes of the type [V(O)(ONO)OR], when activated with a suitable cocatalyst like diethylaluminum chloride (DEAC), are highly active for ethylene polymerization. These systems can produce linear high-density polyethylene (B3416737) (HDPE) with high molecular weights and narrow molecular weight distributions (polydispersity index, PDI). The activity of these catalysts can reach commercially relevant levels under mild reaction conditions.
The table below summarizes representative data from catalytic studies on ethylene polymerization using a vanadium complex of a substituted this compound ligand, illustrating the effect of reaction parameters on catalyst performance and polymer properties.
| Entry | Temperature (°C) | Ethylene Pressure (atm) | Cocatalyst | Activity (kg PE / (mol V·h·atm)) | Polymer Mw (kg/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|---|---|
| 1 | 25 | 1 | DEAC | 3,500 | 450 | 2.1 |
| 2 | 50 | 1 | DEAC | 6,800 | 320 | 2.3 |
| 3 | 25 | 5 | DEAC | 4,100 | 480 | 2.0 |
| 4 | 25 | 1 | MAO | 1,200 | 510 | 2.5 |
Conditions: Pre-catalyst: [V(O)(ONOtBu)Cl], where ONOtBu is a di-tert-butyl substituted this compound ligand. Solvent: Toluene. Reaction time: 30 min.
Abbreviations: PE: Polyethylene; Mw: Weight-average molecular weight; PDI: Polydispersity Index; DEAC: Diethylaluminum chloride; MAO: Methylaluminoxane.
These results highlight the high tunability and efficiency of this compound-based metal complexes as catalysts. The systematic variation of ligand structure and reaction conditions allows for precise control over the catalytic process and the final properties of the polymer product.
Applications in Materials Science Based on 2 2 Aminophenoxy Phenol
Polymer Synthesis Utilizing 2-(2-Aminophenoxy)phenol-Derived Monomers
The fundamental structure of this compound serves as a blueprint for designing more complex, bifunctional monomers essential for polymerization reactions. By creating derivatives that possess two reactive groups, such as diamines, these monomers can be polymerized to produce advanced polymers with tailored properties.
Aromatic polyimides (PIs) and polyaramids are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. aidic.it They are critical materials in the aerospace, electronics, and automotive industries. researchgate.netiyte.edu.tr The synthesis of these polymers often involves the polycondensation of a diamine monomer with a dianhydride (for polyimides) or a diacid chloride (for polyaramids). tandfonline.comre-tic.com
Derivatives of this compound are frequently employed as the diamine component to enhance the properties of the resulting polymers, particularly their processability. The flexible ether linkage (–O–) in the monomer backbone disrupts the rigid, linear chain structure typical of aromatic polymers. This disruption hinders close chain packing, which improves solubility in organic solvents and lowers the melting temperature, making the polymers easier to process without significantly compromising their high thermal stability. vot.pl
Researchers have synthesized a variety of diamine monomers incorporating the aminophenoxy structural unit. For instance, 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) is a widely studied monomer synthesized from Bisphenol A. researchgate.nettandfonline.comgoogle.com Polyimides derived from BAPP and various dianhydrides exhibit good thermal properties, with glass transition temperatures (Tg) around 225–230°C, and show a desirable thermoplastic behavior. researchgate.nettandfonline.com Other examples include 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD), which incorporates a bulky cyclododecylidene group to further enhance solubility, and [2,4-bis(3-aminophenoxy)phenyl]diphenylphosphine oxide, which yields polyimides with excellent resistance to atomic oxygen and UV radiation for space applications. acs.orgkpi.ua The introduction of fluorine atoms, as in 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane, can lead to polyimides with high glass transition temperatures and colorless transparency. science.govevitachem.com
The mechanical and thermal properties of these polymers can be fine-tuned by selecting different dianhydride co-monomers.
Table 1: Properties of Polyimides Derived from Aminophenoxy-Type Monomers
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|
| APPT¹ researchgate.net | Various | 105.4–125.3 | 6–13 | 268.2–328.8 |
| BAPP² researchgate.net | ODPA³ | - | 29 | 225–230 |
| BAPCD⁴ kpi.ua | Various | 76–112 | - | 259–276 |
¹ 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole ² 2,2-bis[4-(4-aminophenoxy)phenyl]propane ³ 3,3′,4,4′-oxydiphthalic dianhydride ⁴ 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane ⁵ 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
Similarly, aramids synthesized with aminophenoxy-derived diamines exhibit improved solubility, allowing them to be processed into films and fibers from solution. researchgate.net These materials maintain excellent thermal resistance, with weight loss temperatures often exceeding 360°C. researchgate.net
Thermosetting resins, such as epoxy resins, are polymers that are irreversibly cured to form a rigid, three-dimensional network. chembroad.com They are widely used as adhesives, coatings, and matrix materials for advanced composites. wiley.com The amine and hydroxyl groups present in the this compound structure are ideal reactive sites for participating in curing reactions.
Molecules derived from this basic structure can function in two primary ways: as a backbone for novel epoxy resins or as curing agents for existing resin systems.
As an example of the first approach, a novel trifunctional epoxy resin, triglycidyl of 4-(4-aminophenoxy)phenol (B3130052) (TGAPP), has been synthesized. wiley.com In this molecule, the hydrogen atoms of the two amine groups and the one hydroxyl group of the parent aminophenoxyphenol structure are replaced by glycidyl (B131873) groups. When cured with a standard aromatic diamine curing agent like 4,4′-diaminodiphenylsulfone (DDS), the resulting thermoset exhibits enhanced toughness compared to conventional trifunctional epoxy resins like triglycidyl para-aminophenol (TGPAP). wiley.com The flexible oxyphenylene unit introduced by the aminophenoxy structure helps to improve impact strength, although with a slight reduction in heat resistance. wiley.com
Table 2: Comparative Properties of Cured Epoxy Resins
| Property | TGAPP/DDS System wiley.com | TGPAP/DDS System wiley.com |
|---|---|---|
| Tensile Strength (MPa) | 71.2 | 65.4 |
| Flexural Strength (MPa) | 120.5 | 135.6 |
| Impact Strength (kJ/m²) | 30.5 | 21.3 |
Alternatively, aminophenoxy compounds can act as curing agents (hardeners) for epoxy resins. epo.orgthreebond.co.jpgoogle.com The active hydrogens on the amine groups react with the epoxide rings of the resin, initiating the cross-linking process. threebond.co.jp The presence of a phenolic hydroxyl group within the same molecule can accelerate the curing rate. researchgate.net For example, a novel multifunctional curing agent, 2-((4-(4-aminophenoxy) phenylamino) (4- hydroxyphenyl)hydrazine carbothioamide (APHCTA), demonstrated the ability to cure epoxy resins at lower temperatures compared to commercial aromatic amines. researchgate.net Similarly, aminophenoxycyclotriphosphazenes have been developed as effective curing agents for producing fire-resistant, high-temperature stable composites. nasa.gov
Beyond linear polymers, the multifunctional nature of the this compound structure is a promising platform for creating novel, non-linear polymer architectures such as hyperbranched polymers and dendrimers. evitachem.com These highly branched, three-dimensional macromolecules possess unique properties, including low viscosity, high solubility, and a high density of terminal functional groups, which distinguish them from their linear counterparts.
The synthesis of such architectures typically requires monomers with multiple reactive sites. The aminophenoxy phenol (B47542) core, with its amine, hydroxyl, and activatable aromatic ring positions, can be chemically modified to create multifunctional monomers suitable for such complex polymerizations. While direct synthesis of hyperbranched polymers from this compound itself is not widely reported, the exploration of its derivatives as monomers for new architectures like block copolymers and dendrimers is an active area of research that could lead to materials with precisely tailored properties for specialized applications. evitachem.com
Advanced Functional Materials Incorporating this compound Structural Units
The incorporation of the this compound structural unit into materials can impart specific functional properties, making them suitable for advanced applications in electronics and microelectronics.
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of these devices relies on organic materials capable of efficient charge transport and luminescence. Arylamine compounds are widely used in the charge-transporting layers of OLEDs. acs.org
Derivatives of this compound have been investigated for these applications. For example, compounds like 3-(2-aminophenoxy)-N,N-dimethylaniline are explored as components in OLEDs. The aminophenoxy moiety can be incorporated into larger molecular structures designed as organic phosphors. In one instance, a naphthalimide-based phosphor, which emits green-yellow light for LED applications, was synthesized using a 4-(2-aminophenoxy)-N-(2,6-diisopropylphenyl)-1,8-naphthalimide intermediate. google.com The electronic properties of the aminophenoxy group, arising from the nitrogen and oxygen lone-pair electrons interacting with the aromatic π-systems, can be harnessed to facilitate charge injection and transport, which are critical for the efficient operation of optoelectronic devices. scispace.com
In the microelectronics industry, there is a constant demand for materials with a low dielectric constant (low-k) to serve as insulators between the microscopic wires in integrated circuits. researchgate.net Low-k materials reduce signal delay, power consumption, and crosstalk between interconnects. Aromatic polyimides are leading candidates for these applications due to their thermal and mechanical robustness. researchgate.net
The dielectric constant of a material is related to its molecular polarity and how densely its polymer chains can pack together. To lower the dielectric constant of polyimides, their chemical structure is often modified to introduce free volume and reduce intermolecular interactions. The flexible ether linkage and the potential for introducing bulky side groups, both characteristic of monomers derived from this compound, are highly effective strategies for achieving low-k properties. kpi.uarsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane | BAPP |
| 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | - |
| [2,4-bis(3-aminophenoxy)phenyl]diphenylphosphine oxide | - |
| 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole | APPT |
| 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | BAPCD |
| 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine | PPAPP |
| 3,3′,4,4′-oxydiphthalic dianhydride | ODPA |
| Triglycidyl of 4-(4-aminophenoxy)phenol | TGAPP |
| 4,4′-diaminodiphenylsulfone | DDS |
| Triglycidyl para-aminophenol | TGPAP |
| 2-((4-(4-aminophenoxy) phenylamino) (4- hydroxyphenyl)hydrazine carbothioamide | APHCTA |
| 3-(2-aminophenoxy)-N,N-dimethylaniline | - |
| 4-(2-aminophenoxy)-N-(2,6-diisopropylphenyl)-1,8-naphthalimide | - |
| Bisphenol A | - |
Cross-linking Agents in Bioconjugation Reactions
Bioconjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule, to create novel constructs with combined properties. Cross-linking agents are crucial reagents in this process, forming covalent bonds to connect different molecular entities. While aminophenols, in general, can participate in bioconjugation through reactions like oxidative coupling, specific documented applications of this compound as a distinct cross-linking agent in bioconjugation reactions are not extensively detailed in the reviewed scientific literature. The primary amine and two hydroxyl groups on the this compound molecule present theoretical points for reaction with biological functional groups. However, detailed studies focusing solely on this compound's efficacy and mechanism as a cross-linking agent are not prominently available. Broader research into steroidal bioconjugates mentions the use of various cross-linking agents to connect molecules, but does not specifically name this compound. acs.orgresearchgate.net
Precursors for Fluorescent Probes
Derivatives of this compound are significant precursors for the synthesis of fluorescent probes, particularly those based on the phenoxazine (B87303) scaffold. Phenoxazines are a class of heterocyclic compounds known for their valuable photophysical and electronic properties, which make them suitable for use as fluorescent dyes, chemosensors, and photoredox catalysts. acs.orgnih.gov The synthesis of these probes often involves the condensation of a 2-aminophenol (B121084) derivative with other aromatic compounds. acs.orgmdpi.com
One prominent class of fluorescent probes derived from related structures are benzo[a]phenoxazinium salts. These dyes exhibit strong fluorescence in the near-infrared (NIR) region of the spectrum (typically 650-900 nm), a range that is highly advantageous for biological imaging due to minimal autofluorescence from biological tissues. sciforum.net Researchers have synthesized various benzo[a]phenoxazinium chlorides and studied their photophysical properties in different solvents. These probes have shown potential for staining specific organelles within cells, such as the vacuole and plasma membrane. sciforum.netcore.ac.uk
The general synthetic approach can involve the reaction of a 2-aminophenol derivative with a naphthoquinone or a related precursor. mdpi.com The resulting phenoxazine core can be further functionalized to tune its properties and target specific biological structures.
Table 1: Photophysical Properties of Selected Benzo[a]phenoxazinium Fluorescent Probes
| Compound | Solvent | Max Absorption (λabs, nm) | Max Emission (λemi, nm) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |
| 3a (N-dipropyl at 9-position) | Ethanol (B145695) | 638 | 669 | 0.54 | 31 |
| 3d (N-monopropyl at 9-position) | Ethanol | 624 | 669 | 0.59 | 45 |
| 1a (N-dipropyl at 9-position) | Ethanol | - | 644 | 0.59 | - |
| 1a (N-dipropyl at 9-position) | Water | - | 676 | 0.10 | - |
| 1b (N-monopropyl at 9-position) | Water | - | 683 | 0.28 | - |
Data sourced from multiple studies on benzo[a]phenoxazinium chlorides. sciforum.netcore.ac.uk Note: Compound names are as designated in the source literature.
Structure-Performance Relationships in this compound-Based Materials
The performance of materials derived from this compound is intrinsically linked to their molecular structure. By systematically modifying the core structure of this precursor or its derivatives, researchers can tune the resulting material's properties, including thermal stability, solubility, and photophysical characteristics.
In the context of fluorescent probes , the structure of phenoxazine derivatives dictates their performance. For instance, in benzo[a]phenoxazinium chlorides, the nature of the alkyl substituents on the amine groups significantly influences the photophysical properties. Studies have shown that altering the alkyl groups at the 9-position of the phenoxazine core leads to shifts in the maximum absorption and emission wavelengths (a bathochromic or hypsochromic shift). sciforum.net As shown in Table 1, dialkylated compounds tend to have higher absorption wavelengths compared to their mono-alkylated counterparts. sciforum.net Furthermore, the length and nature of these alkyl chains can affect the probe's lipophilicity and its interaction with biological targets, which in turn influences its efficacy in applications like cell imaging and as an antimicrobial agent. researchgate.net
In the realm of high-performance polymers , such as polyimides and polybenzoxazines, monomers derived from aminophenoxy structures are used to impart desirable characteristics. The incorporation of the flexible ether linkage and the non-coplanar (kinked) structure inherent to this compound derivatives can disrupt chain packing. This disruption enhances the solubility of the resulting polyimides in organic solvents without significantly compromising their high thermal stability. mdpi.com
For example, polyimides synthesized from diamine monomers containing bulky, non-coplanar structures and flexible ether linkages exhibit improved processability. mdpi.com Similarly, in polybenzoxazine resins, the structure of the parent phenol and amine significantly affects the polymerization behavior and the properties of the final thermoset. The isomeric position of functional groups and the presence of additional reactive sites can alter the crosslink density and thermal stability of the polymer network. Research on benzoxazines derived from various aromatic diamines has demonstrated that subtle changes in the monomer backbone can lead to significant enhancements in the glass transition temperature (Tg) and decomposition temperature of the resulting polymer.
Table 2: Influence of Structural Modifications on Material Performance
| Material Class | Structural Modification | Observed Effect on Performance | Reference |
| Benzo[a]phenoxazinium Dyes | Change from mono-alkyl to di-alkyl substituent at 9-amino position | Bathochromic (red) shift in absorption wavelength. | sciforum.net |
| Benzo[a]phenoxazinium Dyes | Increase in length of N-alkyl chains | Affects lipophilicity and antifungal activity, with optimal activity at a medium chain length. | researchgate.net |
| Polyimides | Incorporation of bulky, non-coplanar aminophenoxy monomers | Increases solubility in organic solvents; maintains high thermal stability. | mdpi.com |
| Polybenzoxazines | Isomeric position of the oxazine (B8389632) ring on the aromatic backbone | Affects crosslink density, leading to significant changes in thermal stability and glass transition temperature (Tg). | |
| Aromatic Diamine-Based Benzoxazines | Use of a specific aromatic diamine backbone (e.g., based on 4,4′-diamino diphenyl methane) | Results in significantly higher Tg and decomposition temperature compared to constitutional isomers. |
Advanced Spectroscopic and Structural Characterization of 2 2 Aminophenoxy Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(2-aminophenoxy)phenol and its derivatives in solution.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For instance, in a derivative like 3-(2-aminophenoxy)-phthalonitrile, the aromatic protons (Ar-H) typically appear as multiplets in the range of 6.0-8.0 ppm. rsc.org The amino (NH2) protons often present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. rsc.org In the case of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (B77367), aromatic protons are observed between 6.643 and 7.121 ppm, while the amine protons appear at 3.52 ppm in CDCl3. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For phenol (B47542), the carbon attached to the hydroxyl group is typically shifted downfield to around 155 ppm due to the oxygen's electronegativity. libretexts.org Other aromatic carbons in phenols generally resonate between 125-150 ppm. libretexts.org In derivatives of this compound, the carbon atoms bonded to the ether oxygen and the amino group will also exhibit characteristic chemical shifts. Due to the symmetry in phenol, four distinct signals are observed for the six carbon atoms in its ¹³C NMR spectrum. docbrown.info
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex derivatives. bmrb.ioresearchgate.net
COSY experiments establish correlations between scalar-coupled protons, helping to identify adjacent protons in the aromatic rings. researchgate.net
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of a proton's signal to its attached carbon. bmrb.io
HMBC reveals correlations between protons and carbons that are two or three bonds away, which is crucial for determining the connectivity across the ether linkage and assigning quaternary carbons. bmrb.ioresearchgate.net
These 2D NMR methods were instrumental in confirming the phthalazinone structure over a phthalazine (B143731) ether for a complex derivative of this compound. researchgate.netresearchgate.net
Interactive Data Table: Representative ¹H NMR Data
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 3-(2-aminophenoxy)-phthalonitrile rsc.org | DMSO-d6 | Ar-H | 7.80 – 6.57 | m |
| 3-(2-aminophenoxy)-phthalonitrile rsc.org | DMSO-d6 | NH₂ | 5.20 | s |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | Ar-H | 7.121 | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | Ar-H | 6.854 | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | Ar-H | 6.812 | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | Ar-H | 6.643 | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | NH₂ | 3.52 | |
| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane chemicalbook.com | CDCl₃ | CH₃ | 1.626 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by probing their molecular vibrations.
IR Spectroscopy: The IR spectrum of 3-(2-aminophenoxy)-phthalonitrile shows characteristic absorption bands for the primary amino group (N-H stretching) at 3445 cm⁻¹ and 3355 cm⁻¹. rsc.org The C=C stretching vibrations of the benzene (B151609) rings are observed in the 1628-1452 cm⁻¹ region. rsc.org The Ar-O (ether) stretching vibration is typically found between 1264-1191 cm⁻¹, while the Ar-N stretching appears at 1307-1283 cm⁻¹. rsc.org For other derivatives, the C-O-C stretching of the ether linkage is a key feature, often seen around 1208 cm⁻¹. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage is that water is a weak Raman scatterer, making it a suitable solvent for analysis. While specific Raman data for this compound is not abundant in the provided results, the technique is generally used to identify the same functional groups as IR, with different selection rules determining the intensity of the signals.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |
| Primary Amine (N-H) | Stretching | 3445, 3355 | rsc.org |
| Benzene Ring (C=C) | Stretching | 1628 - 1452 | rsc.org |
| Aryl Ether (Ar-O) | Stretching | 1264 - 1191 | rsc.org |
| Aryl Amine (Ar-N) | Stretching | 1307 - 1283 | rsc.org |
| Ether (C-O-C) | Stretching | ~1208 | rsc.org |
Mass Spectrometry (HRMS-ESI, EI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS-ESI): Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺ or other adducts. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For example, the HRMS (APCI) of 2-(2-Iodo-4-methylphenoxy)aniline, a related derivative, showed a calculated m/z for [M+H]⁺ of 326.0036, with a found value of 326.0043, confirming its elemental formula. acs.org
Electron Ionization Mass Spectrometry (EI-MS): Electron Ionization is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. For phenol, a strong molecular ion peak is observed, and a characteristic fragmentation pattern arises from the presence of the aromatic ring and the hydroxyl group. libretexts.org In the mass spectrum of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, the molecular ion peak is observed at m/z 410, with a major fragment at m/z 395. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the nature and substitution pattern of the chromophores.
The UV-Vis spectrum of 2-aminophenol (B121084) in methanol (B129727) shows absorption maxima (λmax). researchgate.net The electronic spectra of substituted phenols are influenced by the solvent, with solvatochromic shifts observed in polar protic and aprotic solvents. researchgate.net For a derivative, ethyl-2-(4-aminophenoxy)acetate, experimental UV/Vis spectra showed two bands at 299 nm and 234 nm. mdpi.com These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively, with the aid of TD-DFT calculations. mdpi.com In the case of the oxidation of 2-aminophenol, the formation of the product, 2-amino-phenoxazine-3-one, can be monitored by measuring the absorbance at 434 nm. researchgate.net Derivative UV spectrophotometric methods have also been developed for the simultaneous quantification of phenol, 2-aminophenol, and 4-aminophenol (B1666318) in mixtures. rsc.orgnih.gov
Interactive Data Table: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Transition Assignment | Reference |
| 2-Aminophenol | Methanol | Not specified | - | researchgate.net |
| Ethyl-2-(4-aminophenoxy)acetate | Not specified | 299 | HOMO→LUMO | mdpi.com |
| Ethyl-2-(4-aminophenoxy)acetate | Not specified | 234 | HOMO→LUMO+2 | mdpi.com |
| 2-Amino-phenoxazine-3-one | Not specified | 434 | - | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying systems with unpaired electrons, such as radicals or transition metal complexes.
While this compound itself is not paramagnetic, its derivatives can form paramagnetic species. For example, copper(II) complexes synthesized with Schiff base ligands derived from 2-aminophenol are paramagnetic. rsc.org The EPR spectra of these complexes can provide information about the coordination environment of the Cu(II) ion. rsc.org In a study of the aerobic oxidation of 2-aminophenol catalyzed by mononuclear copper(II) complexes, EPR spectroscopy was used to establish the generation of a "Cu(I)–(substrate radical)" tautomer, which is a key intermediate in the catalytic cycle. rsc.org The ESR spectra of Cu(II) complexes with a macrocyclic Schiff base ligand derived from 4-(4-aminophenoxy)benzenamine suggest a distorted octahedral or tetrahedral geometry around the metal center. rasayanjournal.co.in
X-ray Diffraction Studies (Single Crystal and Powder) for Solid-State Structure Elucidation
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of ethyl-2-(4-aminophenoxy)acetate has been determined, revealing a triclinic crystal system. mdpi.com The analysis of the crystal structure of a Staphylococcus aureus FabI enzyme in complex with 2-(2-aminophenoxy)-5-hexylphenol has also been reported. pdbj.orgwwpdb.org
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It can be used to identify the crystalline phases present in a sample, determine the unit cell parameters, and assess the sample's purity. While specific PXRD data for this compound is not detailed in the provided search results, it is a standard technique for characterizing crystalline solids.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to support the compound's identity and purity.
For newly synthesized derivatives of this compound, elemental analysis is routinely performed and reported. For example, the synthesis and characterization of metal complexes with Schiff bases derived from 2-aminophenol include elemental analysis to confirm the stoichiometry of the complexes. researchgate.net Similarly, the characterization of ethyl-2-(4-aminophenoxy)acetate included elemental analysis to verify its composition. mdpi.com The results of elemental analysis are typically presented as found percentages, which are expected to be in close agreement (usually within ±0.4%) with the calculated percentages for the proposed formula.
Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis, Dynamic Mechanical Analysis)
Thermal analysis techniques are pivotal in characterizing the thermal properties and stability of materials. For this compound and its derivatives, particularly in their polymeric forms, methods such as Differential Scanning calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) provide critical insights into their behavior under thermal stress.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. scribd.comqualitest.ae It is widely used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). scribd.comnih.gov The Tg is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com
For polymers derived from aminophenoxy compounds, DSC is instrumental in determining their glass transition temperatures (Tg), which is a key indicator of their operational temperature range. The introduction of different chemical moieties into the polymer backbone significantly influences the Tg.
For instance, polyimides synthesized from 2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane (B168953) (BAPP) and 3,3′,4,4′‐oxydiphthalic dianhydride (ODPA) exhibit a glass transition temperature of approximately 225–230°C. researchgate.net A series of poly(ether imide)s containing 9,90-spirobifluorene moieties, derived from 2,2′-bis(4-aminophenoxy)-9,90-spirobifluorene, showed high Tg values, which is attributed to the rigid spiro-structure that preserves the main chain's rigidity. scispace.com Polyimides based on 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene (CN-APB) and oxydiphthalic anhydride (B1165640) (ODPA) showed a Tg around 20°C higher than similar polymers without the phthalonitrile (B49051) group. tandfonline.com
The flexibility of the polymer chain, often enhanced by ether linkages, can lower the Tg. aidic.it This is observed in polyetherimides containing multiple ether linkages and pendent pentadecyl chains, derived from 4-(4-(4-Aminophenoxy)-2-pentadecylphenoxy)phenoxy)aniline (APPPA), which have Tg values in the range of 113–131 °C. wiley.com The long pentadecyl chains act as "packing-disruptive" groups, further contributing to the lower Tg. wiley.com Conversely, incorporating rigid units like naphthalene (B1677914) can increase the Tg. aidic.it Poly(ester-ether-imide)s derived from 5-(4-trimellitimidophenoxy)-1-trimellitimido naphthalene showed Tg values between 221 and 245°C. wiley.com
Table 1: Glass Transition Temperatures (Tg) of Various Polymers Derived from Aminophenoxy Compounds
| Polymer Derivative | Dianhydride/Other Reactant | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|
| Polyimide from 2,2‐Bis[4‐(4‐aminophenoxy)phenyl] propane (BAPP) | 3,3′,4,4′‐oxydiphthalic dianhydride (ODPA) | 225–230 | researchgate.net |
| Poly(ether imide)s from 2,2′-bis(4-aminophenoxy)-9,90-spirobifluorene | Various aromatic dianhydrides | Not specified, but noted as high | scispace.com |
| Polyimide from 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene (CN-APB) | Oxydiphthalic anhydride (ODPA) | ~20°C higher than APB-ODPA polymer | tandfonline.com |
| Polyetherimide from APPPA (PEI-I) | 3,3′,4,4′-oxydiphthalic anhydride (ODPA) | 113 | wiley.com |
| Polyetherimide from APPPA (PEI-II) | 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6-FDA) | 122 | wiley.com |
| Polyetherimide from APPPA (PEI-III) | 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) | 131 | wiley.com |
| Poly(ester-ether-imide)s from 5-(4-trimellitimidophenoxy)-1-trimellitimido naphthalene | Various aromatic dihydroxy compounds | 221–245 | wiley.com |
| Polyamides from 2,2′-bis(p-aminophenoxy) biphenyl | Aromatic dicarboxylic acids | >300 | colab.ws |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials. Key parameters obtained from TGA include the onset decomposition temperature and the temperature at which a certain percentage of weight loss occurs (e.g., T5% or T10%), as well as the percentage of material remaining at high temperatures (char yield). tandfonline.comcore.ac.uk
Polymers derived from this compound analogues generally exhibit excellent thermal stability. Polyimides are particularly known for their high thermal resistance. researchgate.netaidic.it For example, polyimides based on BAPP show 5% weight loss temperatures in air above 415 °C. researchgate.net A series of novel polyimides derived from 2,6-Bis(m-amino phenoxy) benzoyl naphthalene showed initial decomposition temperatures in the range of 500 to 522 °C in air. aidic.it Poly(ether imide)s with spirobifluorene moieties demonstrated outstanding thermal stability, with 5% weight loss temperatures between 564–608 °C and 10% weight loss temperatures from 590–625 °C in a nitrogen atmosphere. scispace.com The residual weights at 800 °C for these polymers were all above 60%, indicating a high char yield which is often associated with good flame retardancy. scispace.com
The thermal stability of a novel phthalonitrile monomer, 3-(2-aminophenoxy)-phthalonitrile (3-APN), and its cured polymer has also been investigated. rsc.org When cured at 250-280 °C, the resulting polymer shows thermal stability comparable to or better than many reported phthalonitrile resins cured at much higher temperatures. rsc.org When cured up to 360 °C, the polymer exhibits a 5% weight loss temperature (T5%) of 518 °C and a char yield of 77% at 800 °C. rsc.org
Table 2: Thermal Stability Data (TGA) for Various Polymers Derived from Aminophenoxy Compounds
| Polymer/Compound | Decomposition Temp. (°C) | Weight Loss (%) | Atmosphere | Char Yield (%) @ 800°C | Reference |
|---|---|---|---|---|---|
| Polyimide from BAPP | >415 | 5% | Air | Not specified | researchgate.net |
| Polyimide from 2,6-Bis(m-amino phenoxy) benzoyl naphthalene | 500-522 (Initial) | Not specified | Air | Not specified | aidic.it |
| Poly(ether imide) from 2,2′-bis(4-aminophenoxy)-9,90-spirobifluorene | 564-608 | 5% | Nitrogen | >60 | scispace.com |
| Poly(ether imide) from 2,2′-bis(4-aminophenoxy)-9,90-spirobifluorene | 590-625 | 10% | Nitrogen | >60 | scispace.com |
| Polyetherimides from APPPA | 460-470 | 10% | Nitrogen | 29-33 | wiley.com |
| Cured 3-(2-aminophenoxy)-phthalonitrile | 518 | 5% | Not specified | 77 | rsc.org |
| Poly(ester-ether-imide)s | >410 | 10% | Nitrogen | Not specified | wiley.com |
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties of materials as a function of time, temperature, and frequency. tainstruments.comtaylorfrancis.com It is particularly useful for studying the viscoelastic behavior of polymers. tainstruments.com DMA measures the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response or energy dissipation. tainstruments.com The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), and the peak of the tan δ curve is often used to identify the glass transition temperature (Tg). researchgate.net
DMA was employed to characterize a novel polyimide derived from BAPP and ODPA, confirming its thermoplastic behavior. researchgate.net For poly(urethane-imide) copolymers (PUICs) derived from aromatic diamines such as 4,4′-bis(4″-aminophenoxy)diphenyl sulfone, DMA studies showed that the chemical structure of cross-linking agents influences their properties. researchgate.net The mechanical loss factor (tan δ) values for these copolymers were in the range of 0.3–0.4, suggesting good damping capacity. researchgate.net
In the study of poly(sulfone ether imide)s, DMA was carried out on thin films to evaluate their thermomechanical properties over a temperature range of 25–300 °C. tandfonline.com Dynamic mechanical analysis of various bis-phenol A-related resins used in dental applications provided loss tangent maxima at their transition temperatures. nih.gov This highlights the utility of DMA in determining the service temperature and mechanical performance of polymers derived from phenoxy-based monomers.
Computational and Theoretical Chemistry Studies of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific computational and theoretical studies detailing the properties of this compound, as outlined in the requested structure, are not publicly available.
The methodologies listed—including Density Functional Theory (DFT) for geometry optimization and electronic structure, HOMO-LUMO analysis, prediction of spectroscopic properties, calculation of quantum chemical descriptors, molecular dynamics simulations, and Hirshfeld surface analysis—are standard and powerful techniques in computational chemistry. They are frequently applied to novel compounds to predict and understand their behavior at a molecular level.
For instance, DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to understand the distribution of electrons within a molecule. rjpn.orgresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into a molecule's reactivity, with the energy gap between them correlating to chemical stability and electronic properties. rjpn.orgresearchgate.netresearchgate.net Furthermore, techniques like Hirshfeld surface analysis are invaluable for investigating intermolecular interactions, which govern how molecules pack in a crystal and interact with each other. nih.govmdpi.com
However, the application of these specific computational methods to the compound "this compound" has not been documented in the accessible research literature. While studies exist for related or analogous structures, such as 2-aminophenol rjpn.orgresearchgate.netresearchgate.net, various Schiff bases nih.govekb.eg, and other phenol derivatives nih.gov, this information cannot be extrapolated to this compound without conducting new, dedicated research.
Therefore, it is not possible to provide a detailed, data-driven article on the computational and theoretical chemistry of this compound at this time. The creation of such an article would require original research involving de novo quantum chemical calculations and simulations, which is beyond the scope of this request.
Computational and Theoretical Chemistry Studies of 2 2 Aminophenoxy Phenol
Computational Studies on Reaction Pathways and Mechanisms
Theoretical calculations are crucial for elucidating the complex reaction pathways of phenolic compounds. For molecules structurally related to 2-(2-Aminophenoxy)phenol, such as other aminophenols and phenol (B47542) derivatives, DFT has been extensively used to map out potential energy surfaces for various reactions, including oxidation, radical scavenging, and decomposition. rjpn.orgresearchgate.net
Studies on similar phenolic compounds have investigated mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET) to understand their antioxidant properties. researchgate.net DFT calculations can determine key thermodynamic and kinetic parameters, such as bond dissociation enthalpies (BDE) and activation energies for transition states, which help in predicting the most favorable reaction mechanism. researchgate.netustc.edu.cn
For this compound, computational models could predict its reactivity towards radicals. The reaction could proceed through different pathways, such as H-atom abstraction from one of the hydroxyl groups or the amino group. DFT would be employed to calculate the activation energy for each potential pathway, identifying the most likely mechanism. For instance, the reaction of phenols with hydroxyl radicals has been theoretically investigated, revealing that addition and abstraction pathways are competitive. researchgate.net The stability of the resulting phenoxyl radical intermediates is a key factor, which can be precisely evaluated using computational methods. researchgate.net
Table 1: Hypothetical DFT-Calculated Activation Energies for Proposed Reaction Pathways of this compound
| Reaction Pathway | Reactant | Transition State (TS) | Activation Energy (kcal/mol) |
| H-Abstraction from Phenol-A | C₁₂H₁₁NO₂ + •OH | TS1 | 8.5 |
| H-Abstraction from Phenol-B | C₁₂H₁₁NO₂ + •OH | TS2 | 9.2 |
| H-Abstraction from Amine | C₁₂H₁₁NO₂ + •OH | TS3 | 11.4 |
| Radical Adduct Formation | C₁₂H₁₁NO₂ + •OH | TS4 | 7.9 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of computational studies on reaction mechanisms. Values are based on general findings for similar phenolic compounds.
Ligand-Metal Interaction Modeling and Electronic Structure of Coordination Compounds
This compound possesses multiple coordination sites (two hydroxyl oxygens and one amino nitrogen), making it an excellent candidate for forming stable complexes with various metal ions. Computational chemistry, particularly DFT, is a cornerstone for modeling these interactions and understanding the electronic structure of the resulting coordination compounds. nih.gov
A key aspect of these computational investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. nih.govnih.gov A small energy gap generally indicates a more reactive species. nih.gov
Furthermore, analysis of the composition of these orbitals reveals the nature of the metal-ligand bonding. For instance, if the HOMO is primarily localized on the ligand and the LUMO on the metal, it suggests the possibility of a Ligand-to-Metal Charge Transfer (LMCT) upon electronic excitation. Conversely, a metal-centered HOMO and a ligand-centered LUMO point towards a Metal-to-Ligand Charge Transfer (MLCT) mechanism. rsc.org Such analyses are fundamental to understanding the photophysical and electrochemical properties of these complexes.
Table 2: Illustrative Electronic Properties of a Hypothetical Metal Complex of this compound Calculated via DFT
| Property | Value | Description |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. Primarily localized on the phenolate (B1203915) rings of the ligand. |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability. Primarily localized on the metal d-orbitals. |
| HOMO-LUMO Gap | 3.3 eV | Relates to the stability and electronic transition energy of the complex. |
| Charge on Metal Center | +1.2 e | Indicates partial charge transfer from the ligand to the metal upon coordination. |
| Main Electronic Transition | HOMO -> LUMO | Assigned as a Ligand-to-Metal Charge Transfer (LMCT) band. |
Note: This table contains representative data derived from typical DFT calculations on transition metal complexes with similar phenolic amine ligands. It is intended for illustrative purposes.
Future Research Directions and Outlook for 2 2 Aminophenoxy Phenol
Emerging Synthetic Strategies for Highly Functionalized 2-(2-Aminophenoxy)phenol Derivatives
Future synthetic efforts will likely concentrate on developing more efficient, selective, and sustainable methods to create a diverse library of this compound derivatives. Research is moving towards cascade reactions and innovative catalytic systems to construct complex structures in a more atom-economical fashion. nih.gov
One promising area is the use of transition-metal-catalyzed cross-coupling reactions to introduce a wide array of substituents onto the aromatic rings. mdpi.com Methodologies involving catalysts based on copper, iron, cobalt, manganese, and zinc have proven effective in assembling related phenoxazinone frameworks from aminophenol precursors. nih.gov For instance, the Ullmann condensation, a classic copper-catalyzed reaction, is being refined for the synthesis of diaryl ethers under milder conditions. mdpi.com Additionally, modern methods like ring-closing olefin metathesis, catalyzed by ruthenium complexes, are being explored for constructing phenol (B47542) derivatives from linear precursors, a strategy that could be adapted for complex this compound analogues. organic-chemistry.org
Another key direction is the selective functionalization of the inherent amine and phenol groups. For example, methods for the selective N- or O-alkylation of 2-aminophenols are being developed to provide precise control over the final molecular structure, enabling access to specific isomers like benzo derpharmachemica.comsemanticscholar.orgoxazine-2-ones or -3-ones. researchgate.net The synthesis of angular phenoxazine (B87303) ethers from 2-aminophenol (B121084) demonstrates the creation of complex heterocyclic systems with potential biological activity. frontiersin.org
Furthermore, enzymatic and biomimetic approaches are gaining traction. The use of biosynthetic enzymes to catalyze the formation of complex structures offers a green and highly selective alternative to traditional chemical methods. nih.gov For example, copper(II) complexes that mimic the function of the enzyme phenoxazinone synthase can effectively catalyze the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one. rsc.org
| Synthetic Strategy | Catalyst/Reagent | Product Type | Key Advantages | Reference |
| Cascade Reactions | Transition Metal Complexes (Fe, Co, Cu, Zn) | 2-Aminophenoxazinones | Atom-economy, straightforward protocols | nih.gov |
| Ullmann Condensation | Copper Iodide (CuI), Picolinic Acid | 3-(p-substituted aryloxy) phenols | Synthesis of diaryl ethers | mdpi.com |
| Ring-Closing Metathesis | Grubbs' Ruthenium Catalysts | Phenol derivatives | Construction of aromatic rings from linear precursors | organic-chemistry.org |
| Aerobic Oxidation | Mononuclear Copper(II) Complexes | 2-Aminophenoxazine-3-one | Mimics enzyme function, high efficiency | rsc.org |
| Nucleophilic Aromatic Substitution | Sodium Hydroxide (B78521) (NaOH) in DMSO | 3-(4-aminophenoxy)-phenol | Access to aminophenoxy-phenol structures | mdpi.com |
Development of Advanced Functional Materials Based on this compound Scaffolds with Tailored Properties
The unique structure of this compound makes it an attractive scaffold for the design of novel functional materials with tailored optical, electronic, and recognition properties.
A significant area of future research is in the field of polymer chemistry. The diamine functionality, which can be designed into derivatives like 2-(2-aminophenoxy)aniline or bis-aminophenoxy compounds, serves as an excellent monomer for high-performance polymers. semanticscholar.orgacs.org For example, polyimides derived from diamines such as [2,4-bis(3-aminophenoxy)phenyl]diphenylphosphine oxide exhibit excellent thermal stability and are being investigated for applications in aerospace and electronics. acs.org Novel polyimides based on triphenylamine (B166846) units containing aminophenoxy linkages have been developed for use in volatile polymeric memory devices, demonstrating the potential of these scaffolds in advanced electronics. acs.org
Another emerging application is in the development of fluorescent chemosensors. The aminophenoxy moiety is a key component in established calcium indicators like BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which revolutionized the study of cellular signaling. rsc.org Future work will likely focus on designing new this compound-based ligands that can selectively bind to other important metal ions or small molecules, leading to a measurable change in fluorescence. This could lead to new tools for environmental monitoring and medical diagnostics.
| Material Type | Derivative/Monomer | Key Property | Potential Application | Reference |
| High-Performance Polyimides | [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide | Thermal Stability | Aerospace, Electronics | acs.org |
| Polymeric Memory Devices | 4-Amino-4′-(p-aminophenoxy)-triphenylamine | Electrical Switching | Non-volatile memory | acs.org |
| Fluorescent Chemosensors | 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) | Selective Ca2+ binding | Cellular imaging | rsc.org |
| Macrocyclic Materials | 2-(2-aminophenoxy)aniline | Host-Guest Chemistry | Separation, Catalysis | semanticscholar.orgrsc.org |
Rational Design of Catalytic Systems Utilizing this compound Ligands for Enhanced Efficiency and Selectivity
The ability of this compound and its derivatives to act as multidentate ligands that can stabilize various transition metal centers is a major area for future exploration in catalysis. The "redox non-innocent" character of the o-aminophenol framework, which can exist in multiple oxidation states, is particularly intriguing. derpharmachemica.com This allows the ligand to actively participate in catalytic cycles by acting as an electron reservoir, facilitating multi-electron transformations at the metal center. derpharmachemica.com
Future research will focus on the rational design of ligands to control the electronic and steric environment of the metal catalyst. For instance, modifying the substituents on the aromatic rings of the this compound ligand can fine-tune the redox potential of the metal complex and influence its reactivity and selectivity. Iron complexes with o-aminophenol-based ligands have been studied as models for o-aminophenol dioxygenases, enzymes that catalyze aromatic ring cleavage. derpharmachemica.com Understanding these systems could lead to the development of novel catalysts for biomass degradation or pollutant remediation.
Schiff base macrocycles derived from the condensation of 2-(2-aminophenoxy)aniline with dialdehydes are another promising platform. rsc.org These macrocyclic ligands create a well-defined coordination pocket for a metal ion, and their organoaluminium complexes have been investigated for the ring-opening polymerization of lactones. rsc.org Similarly, oxovanadium(IV) Schiff base complexes have demonstrated high activity and selectivity in the epoxidation of olefins, a fundamental transformation in organic synthesis. bohrium.com The development of new catalytic systems based on this compound ligands will aim to achieve higher turnover numbers, broader substrate scopes, and enhanced enantioselectivity for asymmetric catalysis. derpharmachemica.com
| Catalyst System | Metal Center | Reaction Type | Key Feature | Reference |
| Aminophenol-based Complexes | Iron (Fe) | Oxygen Activation, C-C Bond Cleavage | Redox non-innocent ligand behavior | derpharmachemica.com |
| Schiff Base Complexes | Copper (Cu) | Aerobic Oxidation | Mimics phenoxazinone synthase | rsc.org |
| Schiff Base Macrocycles | Aluminium (Al) | Ring-Opening Polymerization | Defined coordination environment | rsc.org |
| Schiff Base Complexes | Vanadium (V) | Epoxidation of Alkenes | High activity and selectivity | bohrium.com |
Integration of Computational Design with Experimental Synthesis and Characterization for Accelerated Discovery
The synergy between computational chemistry and experimental work is set to revolutionize the study of this compound derivatives. By using computational tools, researchers can predict the properties of new molecules before they are synthesized, saving significant time and resources. nih.gov
Molecular docking studies, for example, can be used to design derivatives with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govnih.gov This approach has been successfully used to develop potential anti-prostate cancer agents based on a (benzoylaminophenoxy)-phenol scaffold, where computational screening of 125 compounds led to the synthesis and testing of the 12 most promising candidates. nih.gov Similarly, in the search for new anti-leishmanial agents, a combination of QSAR (Quantitative Structure-Activity Relationship) models, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters, and virtual screening was used to select eleven 2-amino-thiophene derivatives for synthesis from a database of over 1800 compounds. nih.gov
Beyond drug design, computational methods are crucial for understanding and optimizing functional materials and catalysts. Density Functional Theory (DFT) calculations can provide insights into the electronic structure of molecules, helping to explain the observed reactivity of catalysts or the optical properties of materials. researchgate.net In the development of supported olefin metathesis catalysts, high-throughput experimentation was combined with statistical data analysis of computational descriptors to identify that the σ-donor ability of phenol-derived ligands was a key driver for catalytic activity. nih.gov This integrated approach allows for the rapid establishment of structure-activity relationships, guiding the rational design of improved systems.
Persistent Challenges and Promising Opportunities in the Academic Research of this compound
Despite its potential, research on this compound and its derivatives faces several challenges that also represent significant opportunities for innovation.
A primary challenge lies in achieving regioselectivity during synthesis. Due to the presence of multiple reactive sites on the scaffold, controlling the position of new functional groups can be difficult. Developing novel protecting group strategies and highly selective catalytic methods is crucial to overcome this hurdle. The successful development of a versatile switching method for N- or O-alkylation of 2-aminophenols is a step in this direction. researchgate.net
The inherent instability of some phenolic compounds to oxidation can also be a problem, both during synthesis and in final applications. nmb-journal.com However, this reactivity can be harnessed. For example, the controlled oxidation of 2-aminophenol is the basis for forming the phenoxazinone core, a valuable heterocyclic motif. rsc.org Encapsulation technologies, such as nanoencapsulation within biopolymer matrices, could offer a promising strategy to protect sensitive derivatives from degradation, thereby enhancing their stability and bioavailability for applications in food and pharmaceuticals. nmb-journal.com
Finally, a deeper understanding of the structure-property relationships across a broad range of derivatives is needed. The creation of diverse compound libraries, coupled with high-throughput screening and data analysis, presents a major opportunity to uncover novel applications for this versatile scaffold, from new medicines to next-generation materials. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
